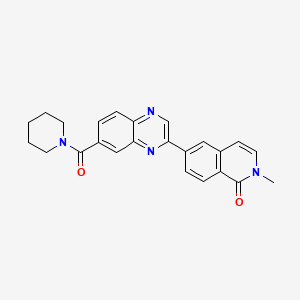

15-Pgdh-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H22N4O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

2-methyl-6-[7-(piperidine-1-carbonyl)quinoxalin-2-yl]isoquinolin-1-one |

InChI |

InChI=1S/C24H22N4O2/c1-27-12-9-16-13-17(5-7-19(16)24(27)30)22-15-25-20-8-6-18(14-21(20)26-22)23(29)28-10-3-2-4-11-28/h5-9,12-15H,2-4,10-11H2,1H3 |

InChI Key |

URHPFANOQLIROT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)C3=CN=C4C=CC(=CC4=N3)C(=O)N5CCCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of 15-PGDH Inhibitors: A Technical Guide

An In-depth Exploration of a Novel Therapeutic Strategy for Tissue Regeneration and Disease Modulation

Executive Summary

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2), a critical lipid mediator in a wide array of physiological and pathological processes. The inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby promoting tissue repair, modulating immune responses, and combating diseases characterized by a decline in regenerative capacity. This technical guide provides a comprehensive overview of the discovery and development of 15-PGDH inhibitors, detailing their mechanism of action, key experimental validation, and therapeutic potential. It is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, regenerative medicine, and oncology.

Introduction: 15-PGDH as a Therapeutic Target

Prostaglandin E2 (PGE2) is a potent signaling molecule involved in inflammation, immune regulation, cell proliferation, and tissue homeostasis. Its biological effects are mediated through four G protein-coupled receptors: EP1, EP2, EP3, and EP4, which trigger distinct downstream signaling cascades.[1] The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) acts as a critical negative regulator of PGE2 signaling by catalyzing the oxidation of the 15-hydroxyl group of PGE2 to a ketone, rendering it biologically inactive.[2]

Downregulation or loss of 15-PGDH has been observed in various cancers, suggesting its role as a tumor suppressor.[3][4] Conversely, enhancing PGE2 signaling by inhibiting 15-PGDH has been shown to promote tissue regeneration in multiple organs, including the bone marrow, colon, and liver.[5] This has led to the development of small molecule inhibitors of 15-PGDH as a novel therapeutic approach for a range of conditions, including inflammatory bowel disease, hematopoietic recovery after transplantation, and age-related decline in muscle function.[6][7][8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 15-PGDH inhibitors is the prevention of PGE2 degradation, leading to its localized accumulation and enhanced signaling through its cognate EP receptors. This amplified signaling can have diverse cellular effects depending on the tissue context and the predominant EP receptors expressed.

Discovery and Characterization of this compound

While "this compound" is a generic placeholder, this section will use the well-characterized inhibitor SW033291 as a representative example to illustrate the discovery and development process.

High-Throughput Screening and Lead Identification

The discovery of potent 15-PGDH inhibitors often begins with high-throughput screening (HTS) of large chemical libraries. A common assay measures the enzymatic activity of recombinant human 15-PGDH by monitoring the reduction of NAD+ to NADH, which produces a fluorescent signal.[9] Hits from the HTS are then subjected to further validation and characterization to confirm their inhibitory activity and determine their potency.

In Vitro Characterization

The lead compounds are extensively profiled in a series of in vitro assays to determine their biochemical and cellular activity.

Table 1: In Vitro Activity of Representative 15-PGDH Inhibitors

| Compound | Target | Assay Type | IC50 | Ki | Cell-Based Assay (A549 cells) | Reference |

| SW033291 | 15-PGDH | Enzymatic | 1.5 nM | 0.1 nM | 3.5-fold increase in PGE2 at 500 nM | [5][10] |

| (+)-SW209415 | 15-PGDH | Enzymatic | Potent (not specified) | Not specified | Not specified | [11] |

| HW201877 | 15-PGDH | Enzymatic | 3.6 nM | Not specified | 4.8-fold increase in PGE2 | [12] |

| MF-300 | 15-PGDH | Enzymatic | Not specified | Not specified | Raises PGE2 levels | [7] |

In Vivo Characterization

Promising inhibitors are then evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy.

Table 2: In Vivo Efficacy of SW033291 in Murine Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Bone Marrow Transplantation | 10 mg/kg, i.p., twice daily | Accelerated hematopoietic recovery | [5] |

| DSS-Induced Colitis | 10 mg/kg, i.p., daily | Reduced colitis severity and ulceration | [5] |

| Partial Hepatectomy | 10 mg/kg, i.p., daily | Enhanced liver regeneration | [5] |

| Aged Mice | Not specified | Improved muscle strength | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are representative protocols for key experiments in the development of 15-PGDH inhibitors.

15-PGDH Enzymatic Assay

This protocol is adapted from commercially available inhibitor screening kits.[9]

-

Reagent Preparation :

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20, 0.1 mM DTT.

-

Recombinant human 15-PGDH is diluted in Assay Buffer to the desired concentration (e.g., 5 nM).

-

NAD+ is prepared in Assay Buffer to a final concentration of 150 µM.

-

PGE2 substrate is prepared in Assay Buffer to a final concentration of 20 µM.

-

Test inhibitors are serially diluted in DMSO and then in Assay Buffer.

-

-

Assay Procedure (96-well plate format) :

-

Add 50 µL of Assay Buffer to each well.

-

Add 10 µL of diluted inhibitor or vehicle control (DMSO).

-

Add 20 µL of 15-PGDH enzyme solution.

-

Incubate at 25°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of a pre-mixed solution of NAD+ and PGE2.

-

Immediately measure the fluorescence (Excitation: 340 nm, Emission: 445 nm) every 30 seconds for 5-10 minutes.

-

-

Data Analysis :

-

The rate of NADH production is determined from the linear portion of the fluorescence curve.

-

IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular PGE2 Measurement Assay (A549 cells)

This protocol is based on methods used to assess the cellular activity of 15-PGDH inhibitors.[14]

-

Cell Culture :

-

A549 human lung adenocarcinoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure :

-

Seed A549 cells in 24-well plates and allow them to adhere overnight.

-

Replace the medium with fresh medium containing Interleukin-1β (IL-1β) to stimulate PGE2 production.

-

Add serial dilutions of the 15-PGDH inhibitor or vehicle control.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

-

PGE2 Quantification :

-

PGE2 levels in the supernatant are quantified using a commercially available ELISA kit according to the manufacturer's instructions.

-

Briefly, the supernatant competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a monoclonal antibody. The amount of bound HRP-labeled PGE2 is inversely proportional to the concentration of PGE2 in the sample and is determined by measuring the absorbance after the addition of a substrate.

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This is a widely used model to evaluate the efficacy of anti-inflammatory and tissue-protective agents.[15][16]

-

Animal Model :

-

8-10 week old C57BL/6 mice are typically used.

-

-

Induction of Colitis :

-

Mice are provided with drinking water containing 2.5-3% (w/v) DSS for 5-7 consecutive days. Control mice receive regular drinking water.

-

-

Treatment :

-

The 15-PGDH inhibitor (e.g., SW033291 at 10 mg/kg) or vehicle is administered daily via intraperitoneal (i.p.) injection, starting from the first day of DSS administration.

-

-

Monitoring and Endpoint Analysis :

-

Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

-

At the end of the study, mice are euthanized, and the colons are collected.

-

Colon length is measured, and tissue samples are taken for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

-

Colon tissue can also be homogenized to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration and cytokine levels.

-

Experimental and Logical Workflows

Visualizing the workflow of inhibitor development and the logic behind the therapeutic strategy is essential for a clear understanding.

Future Directions and Conclusion

The development of 15-PGDH inhibitors represents a significant advancement in the field of regenerative medicine and offers a novel approach to treating a variety of diseases. Early clinical trials with compounds like MF-300 for sarcopenia are underway, and the results will be crucial in validating this therapeutic strategy in humans.[17] Future research will likely focus on developing inhibitors with improved pharmacokinetic profiles, exploring their efficacy in a broader range of indications, and understanding the long-term consequences of sustained PGE2 elevation.

References

- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 2. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 3. Protocol for performing consecutive bone marrow transplants in mice to study the role of marrow niche in supporting hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arborassays.com [arborassays.com]

- 6. socmucimm.org [socmucimm.org]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. Bone Marrow Transplantation in Mice to Study the Role of Hematopoietic Cells in Atherosclerosis | Springer Nature Experiments [experiments.springernature.com]

- 9. Video: Bone Marrow Transplantation Procedures in Mice to Study Clonal Hematopoiesis [jove.com]

- 10. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 16. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

The Structure-Activity Relationship of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation of prostaglandins, making it a critical regulator of inflammatory processes, tissue regeneration, and cell growth.[1][2] Inhibition of 15-PGDH has emerged as a promising therapeutic strategy for a variety of conditions, including tissue damage, hair loss, and certain cancers.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of known 15-PGDH inhibitors, presents detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction to 15-PGDH and its Inhibition

15-PGDH catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of prostaglandins, such as prostaglandin E2 (PGE2), to their inactive 15-keto metabolites.[1][5] This enzymatic activity tightly controls the intracellular levels of prostaglandins, which are potent lipid mediators involved in a myriad of physiological and pathological processes.[2][6] Dysregulation of 15-PGDH activity has been implicated in the progression of various diseases.[2] Consequently, the development of potent and selective 15-PGDH inhibitors is an area of intense research.[4][6] Early inhibitors were identified from existing drugs, such as the thiazolidinedione class of PPARγ agonists, but suffered from off-target effects.[1][2] More recent efforts, including quantitative high-throughput screening (qHTS), have led to the discovery of novel, highly potent, and selective chemotypes.[6]

Key Chemotypes and Structure-Activity Relationship (SAR)

The development of 15-PGDH inhibitors has led to the identification of several distinct chemical scaffolds with varying potencies and properties. The SAR for these core structures is summarized below.

Thiazolidinedione Analogs

The thiazolidinedione scaffold, originally developed for PPARγ activity, was one of the first recognized classes of 15-PGDH inhibitors.[1]

-

Core Scaffold: The thiazolidine-2,4-dione ring is essential for activity.

-

Substitutions: Modifications on the benzylidene moiety have been extensively explored to enhance potency and selectivity. For example, the addition of a second phenyl group and a carboxylic acid in compound 4 (a rhodanine alkylidene) resulted in an IC50 of 120 nM.[7] Further optimization by introducing different substituents on the phenyl rings led to compounds with nanomolar potency.[8]

Imidazopyridine and Related Heterocycles

Quantitative high-throughput screening identified a series of imidazopyridines as potent 15-PGDH inhibitors.[2]

-

Core Scaffold: The imidazo[1,2-a]pyridine core is a key feature of this class.

-

SAR: Structure-activity relationship studies on this scaffold led to the identification of ML148 , a potent and selective inhibitor with an IC50 of 56 nM.[9] The specific substitution patterns on the imidazopyridine ring are crucial for high-affinity binding.

Thienopyridine Derivatives (e.g., SW033291)

A high-throughput chemical screen identified SW033291 as a highly potent inhibitor of 15-PGDH.[5][10][11] This compound and its analogs have demonstrated significant in vivo activity in promoting tissue regeneration.[7][10][12][13]

-

Core Scaffold: The thieno[2,3-b]pyridine core is central to the activity of this series.

-

Key Interactions: Molecular docking studies suggest that the sulfoxide side chain of SW033291 plays a crucial role in binding, forming hydrogen bonds with Ser138 and Tyr151 in the enzyme's active site.[5][11][14] The R-enantiomer of the sulfoxide is more active than the S-enantiomer.[14]

-

Optimization: Analogs of SW033291 have been synthesized to improve physicochemical properties such as solubility, while maintaining high potency.[7][12]

Quantitative Data Summary

The following tables summarize the in vitro potency of key 15-PGDH inhibitors from different chemical series.

| Compound | Chemo-type | IC50 (nM) | Ki (nM) | Reference |

| Ciglitazone | Thiazolidinedione | 2700 | - | [6] |

| CT-8 | Thiazolidinedione | 51 | ~90 | [1][6] |

| Compound 2 | Thiazolidinedione Analog | 25 | - | [8] |

| Compound 3 | Thiazolidinedione Analog | 8 | - | [8] |

| Compound 4 | Thiazolidinedione Analog | 19 | - | [8] |

| Compound 28 | Thiazolidinedione Analog | 20 | - | [15] |

| ML148 | Imidazopyridine | 19 | - | [11][16] |

| Compound 61 | Imidazopyridine | 25 | 5 | [2] |

| SW033291 | Thienopyridine | 2.2 | 0.1 | [7][9][10][12] |

| (R)-1 (SW033291) | Thienopyridine | - | - | [7] |

| 15-PGDH-IN-1 | Tetrahydro-1H-cyclopropa[c][1][5]naphthyridine | 3 | - | [9] |

| HW201877 | Tetrahydro-1H-cyclopropa[c][1][5]naphthyridine | 3.6 | - | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of 15-PGDH inhibitors.

In Vitro 15-PGDH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human 15-PGDH.

-

Principle: The assay quantifies the conversion of NAD+ to NADH, which is coupled to the oxidation of a prostaglandin substrate (e.g., PGE2). The increase in NADH is monitored by fluorescence.[3]

-

Reagents:

-

Recombinant human 15-PGDH enzyme

-

NAD+

-

Prostaglandin E2 (PGE2) substrate

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

-

Procedure:

-

Add assay buffer, NAD+, and the test compound to a microplate well.

-

Initiate the reaction by adding the 15-PGDH enzyme.

-

Incubate for a defined period at a controlled temperature.

-

Start the enzymatic reaction by adding the PGE2 substrate.

-

Monitor the increase in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based PGE2 Induction Assay

This assay assesses the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.

-

Principle: Cells that endogenously express 15-PGDH, such as A549 lung cancer cells, are stimulated to produce PGE2. Inhibition of 15-PGDH leads to an accumulation of PGE2 in the cell culture medium, which is then quantified.[1][7]

-

Cell Line: A549 adenocarcinoma cells are commonly used.[7]

-

Procedure:

-

Plate A549 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations.

-

Stimulate PGE2 production by adding a pro-inflammatory agent, such as interleukin 1β (IL-1β).[7]

-

Incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.

-

Express the results as a fold-increase in PGE2 levels compared to a vehicle-treated control.[7]

-

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in liver microsomes, providing an early indication of its pharmacokinetic properties.

-

Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured.

-

Reagents:

-

Liver microsomes (e.g., rat, human)

-

NADPH regenerating system

-

Phosphate buffer

-

Test compound

-

-

Procedure:

-

Pre-warm the liver microsomes and NADPH regenerating system.

-

Add the test compound to the microsome solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes).

-

Quench the reaction in the aliquots (e.g., with acetonitrile).

-

Analyze the concentration of the remaining parent compound in each aliquot by LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) of the compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological context and experimental procedures can aid in understanding the role of 15-PGDH and the methods used to study its inhibitors.

Prostaglandin E2 Signaling and Degradation

The following diagram illustrates the synthesis of PGE2, its signaling through EP receptors, and its degradation by 15-PGDH.

Caption: PGE2 synthesis, signaling, and degradation pathway.

Experimental Workflow for 15-PGDH Inhibitor Screening

The following diagram outlines a typical workflow for the identification and characterization of 15-PGDH inhibitors.

Caption: Workflow for 15-PGDH inhibitor discovery and characterization.

Conclusion

The study of 15-PGDH inhibitors has rapidly advanced from the initial identification of off-target activities of existing drugs to the discovery of highly potent and selective small molecules. The diverse chemical scaffolds, including thiazolidinediones, imidazopyridines, and thienopyridines, provide multiple avenues for further optimization. A thorough understanding of the SAR, coupled with robust in vitro and cell-based assays, is essential for the development of novel 15-PGDH inhibitors with therapeutic potential. The protocols and workflows detailed in this guide provide a framework for researchers in this exciting field.

References

- 1. Structure-Activity Relationship Studies and Biological Characterization of Human NAD+-dependent 15-Hydroxyprostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 5. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. "Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates t" by Yongyou Zhang, Amar Desai et al. [mds.marshall.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 15-PGDH inhibitor(Humanwell Healthcare) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Introduction: 15-PGDH as a Therapeutic Target

An In-Depth Technical Guide to the In Vitro Target Validation of 15-Pgdh-IN-1

For Researchers, Scientists, and Drug Development Professionals

15-hydroxyprostaglandin dehydrogenase (15-PGDH or HPGD) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2).[1][2][3] It functions by catalyzing the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity.[3][4][5] The interplay between prostaglandin synthesis, driven by cyclooxygenase (COX) enzymes, and their degradation by 15-PGDH is critical for maintaining tissue homeostasis.[6][7]

Dysregulation of 15-PGDH expression is implicated in various pathological conditions. Reduced expression of 15-PGDH is observed in several cancers, including colon, lung, and breast cancer, where the resulting accumulation of PGE2 can promote tumorigenesis.[1][8] Conversely, inhibiting 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration and repair.[4][9][10] By blocking PGE2 degradation, 15-PGDH inhibitors can elevate local PGE2 levels, which promotes the expansion and activity of tissue stem cells in various organs, including the bone marrow, colon, and liver.[4] This makes 15-PGDH a compelling target for drug development in regenerative medicine and oncology.

This compound is a potent and orally active inhibitor of 15-PGDH, demonstrating inhibition of recombinant human 15-PGDH with an IC50 value of 3 nM.[1] This guide provides a comprehensive overview of the core in vitro methodologies required to validate the mechanism, potency, and cellular activity of this compound, establishing its credentials as a selective and effective modulator of the PGE2 signaling pathway.

Mechanism of Action of this compound

The primary mechanism of action for this compound is the direct inhibition of the enzymatic activity of 15-PGDH. By binding to the enzyme, it prevents the catalytic conversion of PGE2 to its inactive metabolite, 15-keto-PGE2. This leads to an accumulation of intracellular and extracellular PGE2, thereby amplifying its downstream signaling effects through its cognate receptors (EP1-4).[2] The inhibition of 15-PGDH by a related compound, SW033291, was found to be non-competitive with respect to PGE2, suggesting it may not bind directly at the substrate-binding site.[4][11]

In Vitro Target Validation: Experimental Protocols

A rigorous in vitro validation process is essential to confirm that a compound engages its intended target with high potency and selectivity, and elicits the desired biological response in a cellular context. The following sections detail the core assays for validating this compound.

Biochemical Assay: Direct Enzyme Inhibition

This assay directly quantifies the ability of this compound to inhibit the enzymatic activity of purified, recombinant human 15-PGDH. The assay measures the rate of conversion of the cofactor NAD+ to NADH, which is produced during the oxidation of a prostaglandin substrate. The formation of NADH can be monitored by measuring the increase in fluorescence.[12]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5-9.0, containing 0.1 mM DTT and 0.01% Tween 20.[8][13]

-

Recombinant Human 15-PGDH: Dilute to a final concentration of approximately 3-6 nM in cold Assay Buffer immediately before use.[4][14]

-

Cofactor Solution: Prepare a solution of β-Nicotinamide adenine dinucleotide (NAD+) at a final concentration of 150-250 µM in Assay Buffer.

-

Substrate Solution: Prepare Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) at a final concentration of 5-40 µM in Assay Buffer.[13]

-

Inhibitor Solution: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), followed by a final dilution in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 5 µL of the inhibitor solution (or solvent for control wells) to each well.

-

Add 10 µL of the NAD+ solution.

-

Add 10 µL of the diluted 15-PGDH enzyme solution to all wells except the "no enzyme" blank. Add 10 µL of Assay Buffer to the blank wells.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the PGE2 substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 445-485 nm) every 30-60 seconds for 15-30 minutes.[13]

-

Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence curve.

-

Normalize the data by setting the average velocity of the solvent control wells to 100% activity and the "no enzyme" blank to 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Comparative Inhibitor Data:

| Compound | IC50 (nM) | Ki (nM) | Mechanism |

| This compound | 3 | N/A | N/A |

| SW033291 | 1.5[13] | 0.1[4] | Non-competitive (vs. PGE2)[4] |

| ML148 | 56[1] | N/A | Uncompetitive[7] |

| 15-PGDH-IN-2 | 0.274[1] | N/A | N/A |

| 15-PGDH-IN-4 | 1.2[1] | N/A | N/A |

| HW201877 | 3.6[1] | N/A | N/A |

Cell-Based Assay: Quantifying Cellular Target Modulation

This assay validates that this compound can access and inhibit 15-PGDH within a cellular environment, leading to the expected biological outcome: an increase in PGE2 levels. Human lung adenocarcinoma A549 cells are a commonly used model as they express 15-PGDH and can be stimulated to produce PGE2.[4][14]

Experimental Protocol:

-

Cell Culture and Plating:

-

Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).

-

Seed cells into 24-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.

-

-

Stimulation and Inhibition:

-

The following day, replace the culture medium with serum-free medium.

-

Stimulate PGE2 production by treating the cells with Interleukin-1β (IL-1β) at a final concentration of 1 ng/mL for 1 hour.

-

Remove the stimulation media and add fresh serum-free media containing serial dilutions of this compound (or solvent control).

-

-

Sample Collection and Analysis:

-

Incubate the cells with the inhibitor for a defined period (e.g., 6-24 hours).

-

Collect the cell culture supernatant from each well.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of PGE2 for each condition.

-

Normalize the data by expressing the PGE2 concentration in inhibitor-treated wells as a fold-increase over the solvent control wells.

-

Plot the fold-increase in PGE2 versus the logarithm of the inhibitor concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).

-

Representative Cellular Activity Data:

| Compound | Cell Line | EC50 (nM) | Max. PGE2 Increase |

| SW033291 | A549 | ~75[4] | 3.5-fold[4] |

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique used to verify direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in an increased melting temperature (Tm). This shift in thermal stability is then measured. Thermal shift assays have confirmed that the related inhibitor SW033291 directly binds to and stabilizes the 15-PGDH protein.[4]

Experimental Protocol (Conceptual):

-

Cell Treatment:

-

Culture an appropriate cell line (e.g., A549) to high density.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Treat one aliquot of the cell suspension with a saturating concentration of this compound and another with a vehicle control. Incubate for 1 hour.

-

-

Thermal Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

-

Immediately cool the samples on ice.

-

-

Lysis and Protein Separation:

-

Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).

-

Separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation.

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction) from each sample.

-

Analyze the amount of soluble 15-PGDH remaining at each temperature point using Western blotting with a specific anti-15-PGDH antibody.

-

Quantify the band intensities and plot them against the temperature for both the vehicle- and inhibitor-treated samples.

-

The resulting curves represent the melting curves of the protein. A shift in the curve to the right for the inhibitor-treated sample indicates target engagement and stabilization.

-

Conclusion

The in vitro validation of this compound through biochemical, cell-based, and target engagement assays provides a robust and multi-faceted confirmation of its intended function. By demonstrating potent, direct inhibition of 15-PGDH (biochemical assay), effective modulation of the PGE2 pathway in a cellular context (cell-based assay), and direct binding to the target protein in situ (CETSA), researchers can establish a strong foundation for advancing this compound into more complex preclinical and clinical studies. This systematic approach ensures that the observed biological effects are directly attributable to the on-target activity of the inhibitor, a critical step in the drug development pipeline.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]

- 11. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. SW033291 | 15-PGDH enzyme inhibitor | CAS 459147-39-8 | Dehydrogenase inhibitor | Buy SW-033291 from Supplier InvivoChem [invivochem.com]

- 14. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of 15-Pgdh-IN-1 on Prostaglandin E2 Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2), a pivotal lipid signaling molecule, governs a wide array of physiological and pathological processes, including inflammation, tissue regeneration, and tumorigenesis. Its cellular and systemic concentrations are meticulously regulated, primarily through a balance between its synthesis, mediated by cyclooxygenase (COX) enzymes, and its degradation. The primary catalyst for PGE2 catabolism is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Inhibition of 15-PGDH has emerged as a promising therapeutic strategy to elevate endogenous PGE2 levels, thereby potentiating its beneficial effects in various disease models. This technical guide provides an in-depth analysis of the effects of 15-Pgdh-IN-1, a potent and specific small-molecule inhibitor of 15-PGDH, on PGE2 levels. We will delve into the quantitative impact of this inhibitor, detail the experimental methodologies for its characterization, and visualize the intricate signaling pathways it modulates.

Introduction to 15-PGDH and its Role in PGE2 Metabolism

Prostaglandin E2 is synthesized from arachidonic acid by the sequential action of COX-1 or COX-2 and prostaglandin E synthases.[1][2] Its biological activity is terminated through enzymatic degradation, with 15-PGDH catalyzing the rate-limiting step: the oxidation of the 15-hydroxyl group to a ketone, yielding the inactive metabolite 15-keto-PGE2.[2][3][4] This rapid degradation ensures a tight control over PGE2 signaling. Elevated expression and activity of 15-PGDH are associated with reduced PGE2 levels and have been implicated in the pathophysiology of various conditions, including age-related muscle atrophy and certain cancers.[3][5] Conversely, inhibition of 15-PGDH presents a therapeutic window to augment PGE2 signaling and promote tissue repair and regeneration.[1][6]

Quantitative Effects of this compound on PGE2 Levels

The administration of 15-PGDH inhibitors, such as the well-characterized compound SW033291 (often used as a representative 15-PGDH inhibitor in the literature), leads to a significant and measurable increase in PGE2 concentrations in both in vitro and in vivo settings.

In Vivo Studies

Systemic or localized administration of 15-PGDH inhibitors in murine models has consistently demonstrated a marked elevation of PGE2 in various tissues.

| Tissue | Animal Model | Treatment | Fold Increase in PGE2 | Reference |

| Bone Marrow | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |

| Colon | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |

| Lung | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |

| Liver | Wild-type mice | 10 mg/kg SW033291 (IP injection) | ~2-fold | [1] |

| Aged Muscle | Aged mice | Daily SW033291 (IP injection) for 1 month | Restored to levels of young muscle | [3] |

| Pancreatic Tumor Microenvironment | 15-pgdh+/- mice | Orthotopic transplantation of Panc02 cells | Dramatic accumulation | [7] |

| Bone Marrow | Aged 15-PGDH KO mice | Genetic knockout | 1.77-fold | [8] |

| Spleen | Aged 15-PGDH KO mice | Genetic knockout | 1.65-fold | [8] |

| Lung | Aged 15-PGDH KO mice | Genetic knockout | 1.39-fold | [8] |

| Colon | Aged 15-PGDH KO mice | Genetic knockout | 1.83-fold | [8] |

In Vitro Studies

Treatment of cultured cells with 15-PGDH inhibitors also results in a significant increase in PGE2 levels in the cell culture supernatant.

| Cell Line | Treatment | Fold Increase in PGE2 | Reference |

| A549 | 500 nM SW033291 | ~3.5-fold | [1] |

| PK-8 | SW033291 (concentration not specified) | Significant increase | [5] |

Experimental Protocols

In Vivo Murine Studies of 15-PGDH Inhibition

Objective: To determine the effect of a 15-PGDH inhibitor on PGE2 levels in various tissues.

Materials:

-

15-PGDH inhibitor (e.g., SW033291)

-

Vehicle (e.g., DMSO, saline)

-

Wild-type or specific mouse models (e.g., aged mice)

-

Standard animal housing and handling equipment

-

Surgical tools for tissue harvesting

-

Liquid nitrogen for snap-freezing tissues

-

LC-MS/MS system for PGE2 quantification

Protocol:

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.

-

Inhibitor Preparation: Dissolve the 15-PGDH inhibitor in a suitable vehicle at the desired concentration.

-

Administration: Administer the inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection). A common dosage for SW033291 is 10 mg/kg.[1][9]

-

Time Course: Euthanize mice at specific time points after administration (e.g., 3 hours post-injection) to assess the acute effects on PGE2 levels.[1] For chronic studies, daily administration for a specified period (e.g., one month) may be required.[3]

-

Tissue Harvesting: Immediately following euthanasia, dissect the tissues of interest (e.g., bone marrow, colon, lung, liver, muscle).

-

Sample Preparation: Snap-freeze the tissues in liquid nitrogen to halt enzymatic activity. Tissues should then be homogenized and proteins precipitated.

-

PGE2 Quantification: Measure PGE2 levels in the tissue lysates using a sensitive and specific method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

In Vitro Cell Culture Studies

Objective: To assess the effect of a 15-PGDH inhibitor on PGE2 levels in cultured cells.

Materials:

-

Cell line of interest (e.g., A549)

-

Cell culture medium and supplements

-

15-PGDH inhibitor

-

Vehicle (e.g., DMSO)

-

Cell culture plates

-

ELISA kit or LC-MS/MS system for PGE2 quantification

Protocol:

-

Cell Seeding: Plate the cells at a desired density in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Treatment: Treat the cells with varying concentrations of the 15-PGDH inhibitor or vehicle dissolved in the cell culture medium.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.

Signaling Pathways and Experimental Workflows

PGE2 Metabolism and the Action of this compound

The following diagram illustrates the core mechanism of PGE2 degradation and how this compound intervenes.

Caption: Mechanism of this compound action on PGE2 metabolism.

Downstream Signaling Cascades Activated by Elevated PGE2

The increase in PGE2 resulting from 15-PGDH inhibition activates several downstream signaling pathways, primarily through its interaction with EP receptors. The PGE2/EP4 axis is particularly well-documented.

Caption: Downstream signaling pathways modulated by 15-PGDH inhibition.

Experimental Workflow for Assessing the Effects of this compound

The logical flow of an experiment designed to investigate the impact of a 15-PGDH inhibitor is depicted below.

Caption: Logical workflow for studying this compound effects.

Conclusion and Future Directions

The inhibition of 15-PGDH by small molecules such as this compound represents a potent and effective strategy for elevating endogenous levels of prostaglandin E2. The consistent observation of a roughly two-fold increase in PGE2 across various tissues in vivo, as well as significant increases in vitro, underscores the critical role of 15-PGDH in regulating PGE2 homeostasis. The consequent activation of pro-regenerative and anti-atrophic signaling pathways highlights the therapeutic potential of this approach for a range of conditions, from age-related decline to acute tissue injury.

Future research in this area should focus on the long-term safety and efficacy of 15-PGDH inhibitors, the cell-type-specific effects of PGE2 elevation, and the development of tissue-targeted delivery systems to maximize therapeutic benefit while minimizing potential off-target effects. The continued exploration of the intricate downstream effects of modulating this central signaling axis will undoubtedly uncover new therapeutic opportunities.

References

- 1. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 Regulates Its Own Inactivating Enzyme, 15-PGDH, by EP2 Receptor-Mediated Cervical Cell-Specific Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Prostaglandin Degrading Enzyme 15-PGDH Rejuvenates Aged Muscle Mass and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of 15‐hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Tumor microenvironmental 15‐PGDH depletion promotes fibrotic tumor formation and angiogenesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15-PGDH regulates hematopoietic and gastrointestinal fitness during aging | PLOS One [journals.plos.org]

- 9. case.edu [case.edu]

15-Pgdh-IN-1: A Technical Guide to Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin E2 (PGE2). Its role as a negative regulator of tissue repair and regeneration has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of 15-Pgdh-IN-1, a potent inhibitor of 15-PGDH. We delve into its specificity and selectivity profile, mechanism of action, and the experimental protocols used for its characterization. While a comprehensive public selectivity panel screening for this compound is not currently available, this guide offers detailed methodologies for assessing its activity and provides context through data on analogous inhibitors.

Introduction to 15-PGDH and its Inhibition

15-PGDH is the primary enzyme responsible for the catabolism and biological inactivation of prostaglandins.[1] By oxidizing the 15-hydroxyl group of prostaglandins to a ketone, it significantly reduces their biological activity.[1] This enzymatic action plays a crucial role in regulating processes such as inflammation, cell proliferation, and tissue regeneration.[2] Inhibition of 15-PGDH leads to an increase in local concentrations of prostaglandins like PGE2, which has been shown to promote the regeneration of various tissues, including bone marrow, colon, and liver.[3]

This compound: Potency and Mechanism of Action

This compound is a potent and orally active inhibitor of 15-PGDH. It exhibits strong inhibitory activity against recombinant human 15-PGDH with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the 15-PGDH enzyme. By blocking the catalytic activity of 15-PGDH, the inhibitor prevents the degradation of PGE2, leading to its accumulation in tissues. This elevated PGE2 level, in turn, enhances signaling pathways that promote tissue repair and regeneration.

Specificity and Selectivity Profile

A comprehensive public selectivity profile for this compound against a broad panel of kinases and other enzymes is not currently available. However, the high potency against 15-PGDH suggests a specific interaction. To provide context, data for the well-characterized and structurally related 15-PGDH inhibitor, SW033291, indicates a high degree of selectivity. SW033291 demonstrated no significant impact on the melting temperature of two other closely related short-chain dehydrogenases and exhibited low cross-reactivity when screened against a large panel of over 320 targets.[2][3]

Quantitative Data on 15-PGDH Inhibitors

The following table summarizes the reported potency of this compound and other notable 15-PGDH inhibitors.

| Inhibitor | Target | Potency (IC50/Ki) | Assay Type |

| This compound | Recombinant Human 15-PGDH | IC50: 3 nM | Biochemical |

| SW033291 | Recombinant Human 15-PGDH | Ki: 0.1 nM | Biochemical |

| ML148 | 15-PGDH | IC50: 56 nM | Biochemical |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and selectivity of 15-PGDH inhibitors like this compound.

Biochemical Assay for 15-PGDH Activity

This assay measures the enzymatic activity of 15-PGDH by monitoring the production of NADH, a product of the oxidation of prostaglandins.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20

-

Recombinant Human 15-PGDH

-

NAD+ (Nicotinamide adenine dinucleotide)

-

PGE2 (Prostaglandin E2)

-

This compound or other test compounds

-

96-well black microplate

-

Plate reader capable of measuring fluorescence at Ex/Em = 340/485 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, NAD+, and PGE2.

-

Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding recombinant 15-PGDH to each well.

-

Incubate the plate at 25°C for 15 minutes.

-

Measure the fluorescence intensity at Ex/Em = 340/485 nm to determine the amount of NADH produced.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Assay for 15-PGDH Activity

This assay measures the ability of a 15-PGDH inhibitor to increase PGE2 levels in a cellular context.

Materials:

-

A549 cells (human lung adenocarcinoma)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Interleukin-1β (IL-1β)

-

This compound or other test compounds

-

PGE2 ELISA kit

-

Cell lysis buffer

Procedure:

-

Seed A549 cells in a 24-well plate and grow to confluency.

-

Treat the cells with the test compound at various concentrations for 1 hour.

-

Stimulate the cells with IL-1β to induce PGE2 production.

-

Incubate for 16-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the fold-increase in PGE2 levels compared to vehicle-treated cells.

Kinase Selectivity Profiling (Proposed)

To determine the selectivity of this compound, it is recommended to screen the compound against a broad panel of kinases. Commercial services offer screening panels that typically cover a large portion of the human kinome.

General Procedure:

-

Submit this compound to a contract research organization (CRO) offering kinase screening services.

-

The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of recombinant kinases.

-

The activity of each kinase is measured in the presence of the compound and compared to a vehicle control.

-

Results are reported as percent inhibition for each kinase.

-

Follow-up dose-response curves are generated for any kinases showing significant inhibition to determine IC50 values.

Cellular Thermal Shift Assay (CETSA) (Proposed)

CETSA is a powerful method to verify target engagement in a cellular environment. Ligand binding can stabilize a target protein, leading to a shift in its thermal denaturation profile.

General Procedure:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble 15-PGDH at each temperature by Western blotting or other quantitative methods.

-

A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Downstream Signaling Pathways

Inhibition of 15-PGDH and the subsequent increase in PGE2 levels activate several downstream signaling pathways that are crucial for tissue regeneration.

-

PGE2-EP Receptor Signaling: Accumulated PGE2 binds to its cognate E-type prostanoid (EP) receptors on the cell surface, initiating intracellular signaling cascades.

-

Induction of Chemokines and Growth Factors: In the bone marrow, increased PGE2 signaling leads to the upregulation of CXCL12 and Stem Cell Factor (SCF), which are critical for the homing and maintenance of hematopoietic stem cells.[4]

-

Wnt Signaling: PGE2 has been shown to augment Wnt signaling, a pathway essential for the maintenance of various tissue stem cell populations.

-

PPARγ Activation: In some contexts, 15-PGDH-derived metabolites can interact with peroxisome proliferator-activated receptor-gamma (PPARγ).

Conclusion

This compound is a highly potent inhibitor of 15-PGDH, a key enzyme in prostaglandin metabolism. Its ability to increase PGE2 levels makes it a valuable tool for research in tissue regeneration and a potential starting point for the development of novel therapeutics. While its comprehensive selectivity profile remains to be publicly detailed, the methodologies outlined in this guide provide a clear path for its further characterization. The high specificity of related compounds suggests that this compound may also possess a favorable selectivity profile. Future studies focusing on broad-panel screening will be crucial to fully elucidate its off-target effects and further validate its potential as a selective chemical probe and therapeutic lead.

References

- 1. Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

Preclinical Pharmacology of 15-PGDH Inhibitors: A Technical Guide

Introduction

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, particularly Prostaglandin E2 (PGE2). It functions by oxidizing the 15-hydroxyl group of prostaglandins into less active 15-keto metabolites. In numerous physiological and pathological contexts, 15-PGDH acts as a critical negative regulator of prostaglandin signaling.

The therapeutic rationale for inhibiting 15-PGDH is centered on the localized elevation of endogenous PGE2. PGE2 is a potent lipid mediator involved in diverse biological processes, including tissue repair, hematopoietic stem cell (HSC) homeostasis, and inflammation modulation. By blocking its degradation, 15-PGDH inhibitors can amplify the natural pro-reparative signals of PGE2 in injured tissues. This approach has shown significant promise in preclinical models of tissue regeneration, hematopoietic recovery, and other conditions.

15-PGDH-IN-1 is a potent, orally active inhibitor of 15-PGDH, with a reported IC₅₀ value of 3 nM for the recombinant human enzyme. Due to the limited availability of comprehensive preclinical data for this compound in the public domain, this guide will leverage data from SW033291, a structurally distinct, high-affinity 15-PGDH inhibitor that has been extensively characterized. SW033291 serves as a representative molecule to illustrate the preclinical pharmacology and therapeutic potential of this inhibitor class.

In Vitro Pharmacology

The primary in vitro effect of 15-PGDH inhibitors is the direct blockade of the enzyme's catalytic activity. This potency is typically quantified by IC₅₀ (the concentration required for 50% inhibition) and Kᵢ (the inhibitor dissociation constant).

Data Presentation: In Vitro Potency of 15-PGDH Inhibitors

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Notes |

| This compound | Recombinant Human 15-PGDH | 3 | N/A | Orally active. |

| SW033291 | 15-PGDH | 1.5 | 0.1 | High-affinity, non-competitive inhibitor versus PGE2. |

| MF-DH-300 | 15-PGDH | 1.6 | N/A | Increases stem cell proliferation and muscle force. |

| 15-PGDH-IN-4 | Human 15-PGDH | 1.2 | N/A | N/A |

| HW201877 | 15-PGDH | 3.6 | N/A | Orally active, elevates PGE2 levels in A549 cells. |

| ML148 | 15-PGDH | 56 | N/A | Selective inhibitor. |

N/A: Data not available in the cited sources.

Experimental Protocols: Key In Vitro Assays

1. 15-PGDH Enzyme Activity Assay (Fluorometric)

This assay quantifies enzyme activity by monitoring the production of NADH, a fluorescent product of the 15-PGDH-catalyzed oxidation of PGE2.

-

Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).

-

Materials: Recombinant 15-PGDH enzyme, inhibitor compound (e.g., SW033291), NAD⁺, PGE2 substrate, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween 20).

-

Procedure:

-

Reactions are prepared in a microplate with specific concentrations of the 15-PGDH enzyme and varying concentrations of the test inhibitor.

-

150 µM NAD⁺ is added to the mixture.

-

The reaction is initiated by adding the substrate, 25 µM PGE2.

-

The plate is incubated at 25°C in a fluorescence plate reader.

-

The generation of NADH is monitored by recording fluorescence at an excitation/emission wavelength of 340 nm/485 nm every 30 seconds for 3 minutes.

-

The rate of NADH production is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular PGE2 Accumulation Assay

This assay measures the ability of an inhibitor to increase PGE2 levels in a cellular context.

-

Objective: To confirm target engagement in cells and determine the EC₅₀ (concentration for 50% of maximal effect).

-

Cell Line: A549 (human lung carcinoma) cells are commonly used.

-

Procedure:

-

Cells are cultured to a suitable confluency.

-

The cells are treated with the inhibitor (e.g., SW033291) at various concentrations for a defined period.

-

Following incubation, cells are lysed, and the concentration of PGE2 in the cell lysate is quantified using a sensitive method like Liquid Chromatography-Mass Spectrometry (LC/MS/MS) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The fold-increase in PGE2 over vehicle-treated control cells is calculated. For SW033291, treatment of A549 cells resulted in a 3.5-fold increase in PGE2 at 500 nM, with an EC₅₀ of approximately 75 nM.

-

In Vivo Pharmacology and Efficacy

The therapeutic potential of 15-PGDH inhibitors has been demonstrated across multiple preclinical animal models, primarily focusing on hematopoietic regeneration and tissue repair.

Hematopoietic Regeneration

Inhibition of 15-PGDH has a profound effect on accelerating hematopoietic recovery following myeloablative injury, such as that induced by total body irradiation (TBI) in bone marrow transplant models.

Caption: Workflow for evaluating 15-PGDH inhibitors in a murine bone marrow transplant (BMT) model.

| Model | Animal Strain | Treatment Protocol | Key Outcomes | Reference |

| Bone Marrow Transplant | C57BL/6J Mice | 5 mg/kg SW033291, IP, twice daily | Accelerated recovery of neutrophils, platelets, and hemoglobin. | |

| Steady-State Hematopoiesis | FVB Mice | 10 mg/kg SW033291, IP (single dose) | ~2-fold increase in PGE2 in bone marrow after 3 hours. | |

| Steady-State Hematopoiesis | C57BL/6J Mice | 10 mg/kg SW033291, IP, twice daily for 3 days | Doubling of peripheral neutrophil counts; 65% increase in marrow SKL cells; 71% increase in marrow SLAM cells. | |

| Splenic Hematopoiesis | C57BL/6J Mice | PGDHi for 5 days (9 injections) | Significant increase in total splenic cellularity and splenic HSPCs (LSK cells). |

-

Objective: To assess the ability of a 15-PGDH inhibitor to accelerate hematopoietic recovery after lethal irradiation and BMT.

-

Animals: 8-10 week old female C57BL/6J mice are typically used as both donors and recipients.

-

Procedure:

-

Myeloablation: Recipient mice receive a lethal dose of total body irradiation (TBI), often administered as a single dose.

-

Transplantation: Within hours of irradiation, recipient mice are intravenously injected with whole bone marrow cells isolated from donor mice.

-

Treatment: Treatment with the 15-PGDH inhibitor (e.g., SW033291 at 5 mg/kg) or vehicle control is initiated. A common regimen is twice-daily intraperitoneal (IP) injections.

-

Monitoring: Mice are monitored daily for survival and weight. Peripheral blood is collected at regular intervals (e.g., days 5, 8, 12, 18 post-transplant) for complete blood counts (CBCs) to assess neutrophil, platelet, and red blood cell recovery.

-

Tissue Injury and Repair

The pro-regenerative effects of 15-PGDH inhibition extend to other tissues, including the colon, liver, and kidney.

| Model | Injury Method | Treatment Protocol | Key Outcomes | Reference |

| Colitis | Dextran Sodium Sulfate (DSS) in drinking water | 10 mg/kg SW033291, IP | Ameliorated disease severity (weight loss, stool consistency, bleeding). | |

| Liver Regeneration | Surgical 2/3 partial hepatectomy | 10 mg/kg SW033291, IP | Markedly increased rate and extent of liver regeneration (liver-to-body weight ratio). | |

| Acute Kidney Injury | Lipopolysaccharide (LPS) injection | SW033291 pretreatment | Improved survival rates and attenuated renal injury markers. | |

| Contrast-Induced AKI | Iodixanol injection | 5 mg/kg SW033291, IP | ~2.5-fold increase in kidney PGE2 levels; significantly reduced serum creatinine, NGAL, and KIM-1. |

-

DSS-Induced Colitis: This model mimics inflammatory bowel disease. Mice are given DSS in their drinking water for several days to induce colon epithelial injury. Treatment with a 15-PGDH inhibitor typically runs concurrently or as a rescue, with endpoints including daily monitoring of weight loss, stool consistency, and bleeding (Disease Activity Index), as well as histological analysis of the colon at necropsy.

-

Partial Hepatectomy: This is a gold-standard model for liver regeneration. Under anesthesia, two-thirds of the mouse liver is surgically resected. The inhibitor is administered, and the rate of regeneration is measured by sacrificing cohorts of animals at different time points and weighing the regenerating liver. The liver-to-body weight ratio is the primary endpoint.

Oncology

15-PGDH is recognized as a tumor suppressor gene, acting as a physiological antagonist to the oncogenic activity of cyclooxygenase-2 (COX-2). While inhibitor studies in oncology are less reported, genetic models and gene restoration studies underscore the target's relevance.

| Model | Cell Line | Method | Key Outcomes | Reference |

| Colon Cancer | 15-PGDH knockout mice (Min mouse model) | Genetic Deletion | 7.6-fold increase in colon tumors compared to wild-type. | |

| Hepatocellular Carcinoma (HCC) Xenograft | Huh7 cells | Stable 15-PGDH overexpression | Tumor weight decreased to ~1/3 of control (0.21g vs 0.75g). | |

| HCC Xenograft | Huh7 cells | Stable 15-PGDH knockdown | Tumor weight increased ~3-fold compared to control (2.31g vs 0.68g). |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for 15-PGDH inhibitors is the prevention of PGE2 degradation. The resulting increase in local PGE2 concentration activates downstream signaling cascades, predominantly through G-protein coupled EP receptors (EP1-4).

Mandatory Visualization: Core Mechanism of 15-PGDH Inhibition

Caption: Inhibition of 15-PGDH blocks PGE2 degradation, increasing its bioavailability to activate EP receptors.

Mandatory Visualization: PGE2 Signaling in the Hematopoietic Stem Cell Niche

Caption: 15-PGDH inhibition elevates PGE2, which acts on EP4 receptors on HSCs and MSCs to promote recovery.

15-PGDH-IN-1 for Tissue Regeneration Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibition as a therapeutic strategy for tissue regeneration, with a specific focus on the potent small molecule inhibitor, 15-Pgdh-IN-1 (also known as SW033291).

Introduction: Targeting PGE2 Degradation for Tissue Repair

Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a wide array of physiological processes, including inflammation, immune regulation, and cell proliferation.[1][2][3] Crucially, PGE2 plays a pivotal role in promoting the healing and regeneration of various tissues following injury.[3][4] Its therapeutic potential, however, is limited by its rapid in vivo degradation. The primary enzyme responsible for the inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5][6]

15-PGDH acts as a negative regulator of tissue repair by catalyzing the oxidation of the 15-hydroxyl group of PGE2, rendering it inactive.[6][7] Studies have shown that genetic knockout of 15-PGDH in mice leads to a twofold increase in basal PGE2 levels in multiple tissues and confers enhanced regenerative capacity in models of colitis, liver resection, and bone marrow transplantation.[5][6] This identifies 15-PGDH as a promising therapeutic target. Inhibiting this enzyme offers a strategy to elevate endogenous PGE2 levels at physiological sites of injury, thereby potentiating the body's natural regenerative responses.[5][6]

The small molecule SW033291 (this compound) is a potent and specific inhibitor of 15-PGDH, identified through a high-throughput chemical screen.[6][8] It has been demonstrated to effectively increase PGE2 levels in vivo and promote tissue regeneration in a variety of preclinical models, making it an invaluable tool for research in regenerative medicine.[4][6][9]

Mechanism of Action: The 15-PGDH/PGE2 Signaling Axis

The fundamental mechanism of 15-PGDH inhibitors is the prevention of PGE2 degradation. By blocking 15-PGDH, inhibitors like SW033291 cause an accumulation of locally produced PGE2 at sites of tissue injury and inflammation.[6]

PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] These receptors are expressed on various cell types and activate different downstream signaling pathways:

-

EP1 & EP3: Primarily signal through Gαq and Gαi, leading to increased intracellular calcium and decreased cAMP, respectively.[2]

-

EP2 & EP4: Couple to Gαs, activating adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This pathway is strongly associated with pro-regenerative effects.

The elevation of PGE2 and subsequent activation of its receptors, particularly EP2 and EP4, trigger several key regenerative processes:

-

Stem Cell Activation: PGE2 signaling supports the expansion and differentiation of various tissue stem and progenitor cells, including hematopoietic, intestinal, and cardiac stem cells.[3][6]

-

Wnt Signaling Augmentation: PGE2 can augment the Wnt signaling pathway, a critical pathway for stem cell maintenance and tissue development.[6][10]

-

Immunomodulation: PGE2 can modulate the immune response, for instance, by promoting the switch of macrophages to an anti-inflammatory, pro-reparative M2 phenotype.[1]

-

Angiogenesis: It can stimulate the formation of new blood vessels, which is essential for delivering nutrients and oxygen to the healing tissue.[3]

dot

Caption: Mechanism of 15-PGDH inhibition for tissue regeneration.

Quantitative Data on 15-PGDH Inhibitors

The potency of 15-PGDH inhibitors has been characterized through various in vitro and in vivo studies. SW033291 is a high-affinity inhibitor of the 15-PGDH enzyme.[6] Other potent inhibitors, such as MF-300, have also been developed.[11]

Table 1: In Vitro Potency of Selected 15-PGDH Inhibitors

| Compound | Target | Assay Type | Value | Reference(s) |

| SW033291 | Human 15-PGDH | Dissociation Constant (Ki) | 0.1 nM | [5][6][9] |

| Human 15-PGDH | IC50 vs 6 nM Enzyme | 1.5 nM | [6] | |

| MF-300 | Human 15-PGDH | IC50 | 0.84 nM | [11] |

| Mouse 15-PGDH | IC50 | 1.0 nM | [11] | |

| Rat 15-PGDH | IC50 | 4.0 nM | [11] | |

| Dog 15-PGDH | IC50 | 1.5 nM | [11] |

Table 2: In Vivo Effects of 15-PGDH Inhibition on PGE2 Levels and Tissue Regeneration

| Model System | Treatment | Tissue | Effect on PGE2 | Regenerative Outcome | Reference(s) |

| Wild-type Mice | 10 mg/kg SW033291 | Bone Marrow, Colon, Lung, Liver | ~2-fold increase | N/A | [6] |

| Bone Marrow Transplant (Mice) | SW033291 | Bone Marrow | Increased | 6-day faster hematopoietic reconstitution | [4] |

| DSS-induced Colitis (Mice) | 10 mg/kg SW033291 | Colon | Increased | 2.5-fold increase in crypt cell proliferation (BrdU) | [6] |

| Partial Hepatectomy (Mice) | SW033291 | Liver | Increased | Markedly increased rate and extent of regeneration | [6] |

| Aged Mice (Sarcopenia) | MF-300 (12 wks) | Muscle | Increased | Up to 79% restoration of absolute force to young adult levels | [11] |

| Nerve Crush Injury (Mice) | 15-PGDH inhibitor | Muscle | Increased | 68.7% higher tetanic force 14 days post-injury | [12] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving 15-PGDH inhibitors.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant 15-PGDH.

-

Principle: 15-PGDH catalyzes the NAD+-dependent oxidation of PGE2 to 15-keto-PGE2. The reaction can be monitored by measuring the increase in NADH fluorescence or absorbance.

-

Reagents:

-

Recombinant human 15-PGDH protein

-

Reaction Buffer: e.g., 100 mM Tris-HCl (pH 9.0)

-

Cofactor: NAD+ (e.g., 2.5 mM)

-

Substrate: PGE2 (e.g., 10 µM)

-

Test compound (e.g., SW033291) dissolved in DMSO

-

-

Procedure:

-

In a 96- or 384-well plate, add recombinant 15-PGDH, NAD+, and the test compound at various concentrations to the reaction buffer.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the PGE2 substrate.

-

Immediately begin kinetic monitoring of the change in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm) over time.

-

Calculate the initial reaction velocity (V0) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This assay confirms the functional effect of 15-PGDH inhibition in a cellular context, measuring the resulting increase in extracellular PGE2.[5][13]

-

Cell Line: A549 human lung adenocarcinoma cells are commonly used as they express 15-PGDH and can be stimulated to produce PGE2.[5]

-

Principle: Interleukin-1β (IL-1β) stimulates A549 cells to synthesize PGE2 via COX-2 induction. In the presence of a 15-PGDH inhibitor, the degradation of this newly synthesized PGE2 is blocked, leading to its accumulation in the culture medium.

-

Procedure:

-

Plate A549 cells in a multi-well plate and grow to near confluence.

-

Replace the medium with fresh medium containing a pro-inflammatory stimulus (e.g., 1 ng/mL IL-1β).

-

Add the test compound (e.g., SW033291) at various concentrations or a vehicle control (DMSO).

-

Incubate the cells for a specified time (e.g., 24 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

Results are often expressed as fold-increase in PGE2 levels compared to the vehicle-treated control.[5]

-

Preclinical efficacy is assessed in established mouse models of tissue injury.

-

Drug Formulation and Administration:

-

Dextran Sodium Sulfate (DSS)-Induced Colitis Model: [6]

-

Induction: Administer 2.5-5% DSS in the drinking water of mice for 5-7 consecutive days to induce acute colonic injury.

-

Treatment: Concurrently with DSS administration, treat mice daily with IP injections of SW033291 (e.g., 10 mg/kg) or vehicle.

-

Endpoints:

-

Monitor body weight, stool consistency, and bleeding daily (Disease Activity Index).

-

At the end of the study (e.g., Day 8), harvest colons to measure length (colon shortening is a sign of inflammation).

-

Perform histological analysis of colon sections to assess tissue damage and inflammation.

-

Assess cell proliferation in colonic crypts via BrdU or Ki67 staining.[6]

-

-

-

Partial Hepatectomy (PHx) Model: [6]

-

Procedure: Surgically resect two-thirds of the liver mass from anesthetized mice.

-

Treatment: Administer SW033291 or vehicle control via IP injection shortly after the surgery and daily thereafter.

-

Endpoints:

-

Harvest the remnant liver lobes at various time points post-surgery (e.g., 48, 72 hours).

-

Calculate the liver-to-body weight ratio to determine the extent of regeneration.

-

Perform histological analysis and stain for proliferation markers like Ki67.

-

-

-

Bone Marrow Transplantation (BMT) Model: [6][16]

-

Conditioning: Lethally irradiate recipient mice to ablate their native hematopoietic system.

-

Transplantation: Infuse donor bone marrow cells (containing hematopoietic stem cells) via tail vein injection.

-

Treatment: Administer SW033291 or vehicle to the recipient mice, starting either before or after the transplant.

-

Endpoints:

-

Monitor peripheral blood counts (neutrophils, platelets, white blood cells) regularly (e.g., via tail vein bleed) to track hematopoietic recovery.[17]

-

Assess donor cell engraftment in the bone marrow and spleen at later time points using flow cytometry.

-

-

dot

Caption: Generalized workflow for in vivo testing of 15-PGDH inhibitors.

Conclusion

The inhibition of 15-PGDH represents a compelling and innovative strategy for promoting tissue regeneration across a spectrum of injuries and diseases. By elevating endogenous levels of the pro-regenerative molecule PGE2 directly at the site of injury, this approach harnesses and amplifies the body's innate repair mechanisms. The small molecule inhibitor this compound (SW033291) has proven to be a robust tool in preclinical research, demonstrating significant efficacy in models of hematopoietic failure, inflammatory bowel disease, liver damage, and age-related muscle wasting.[4][6][18] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the therapeutic potential of 15-PGDH inhibition, paving the way for novel treatments in regenerative medicine.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Prostaglandin E2 Activates YAP and a Positive-signaling Loop to Promote Colon Regeneration Following Colitis but Also Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epirium Bio’s first-in-class 15-PGDH inhibitor restores muscle strength in aged mice | BioWorld [bioworld.com]

- 12. mdaconference.org [mdaconference.org]

- 13. Orally bioavailable quinoxaline inhibitors of 15-prostaglandin dehydrogenase (15-PGDH) promote tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of 15-PGDH Protects Mice from Immune-mediated Bone Marrow Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacologic Blockade of 15-PGDH Protects Against Acute Renal Injury Induced by LPS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI Insight - 15-PGDH inhibition activates the splenic niche to promote hematopoietic regeneration [insight.jci.org]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of prostaglandin-degrading enzyme 15-PGDH rejuvenates aged muscle mass and strength. – CIRM [cirm.ca.gov]

Investigating 15-Pgdh-IN-1 in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction